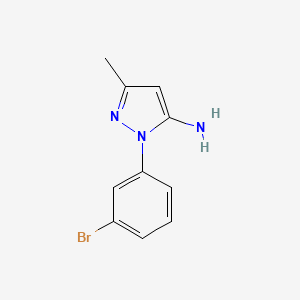
1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine, also known as 1-(3-bromophenyl)-3-methylpyrazole, is an organic compound with the molecular formula C8H8BrN3. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It is used in a variety of applications, including drug synthesis, catalysis, and chemical research.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
The compound 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a closely related derivative, has been synthesized and characterized for its nonlinear optical properties. This study demonstrates that such derivatives have molecular structures conducive to intramolecular charge transfer, responsible for nonlinear optical properties. The compound also shows a considerable electron donor capacity (Tamer et al., 2016).
Antimicrobial Applications
In a study exploring antimicrobial applications, compounds including 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine demonstrated very good antimicrobial effects. These compounds were tested for their efficacy when incorporated into polyurethane varnish formula and printing ink paste, suggesting potential applications in surface coatings to impart antimicrobial properties (El‐Wahab et al., 2015).
Synthesis of Novel Compounds
Research on the synthesis of novel compounds using bromophenyl-based pyrazole derivatives has been a significant area of interest. Studies have demonstrated the synthesis of various novel heterocyclic compounds by reacting bromophenyl isocyanide with primary amines, leading to the creation of new chemical entities with potential for further exploration in pharmaceutical and chemical industries (Lygin & Meijere, 2009).
Reactivity and Synthesis Studies
Pyrazol-3-ones, including those with bromophenyl groups, have been extensively studied for their reactivity and synthesis processes. These studies have contributed to a deeper understanding of the chemical behavior of such compounds, paving the way for the development of new drugs and materials (Varvounis et al., 2007).
Corrosion Inhibition
Bipyrazolic compounds, closely related to the compound , have been investigated for their efficacy as corrosion inhibitors for metals in acidic media. These studies have shown that such compounds can significantly enhance the corrosion resistance of metals, suggesting potential industrial applications (Chetouani et al., 2005).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIAENRPUGQHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol](/img/structure/B2654624.png)
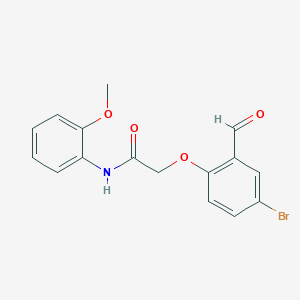
![N-(4-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2654627.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2654630.png)
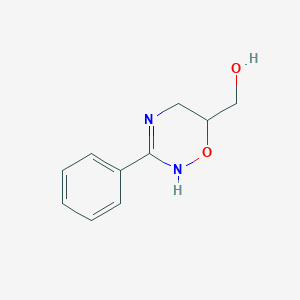

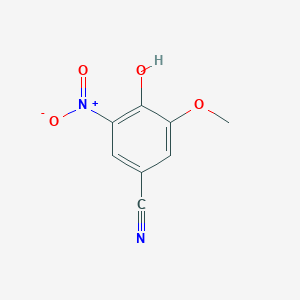
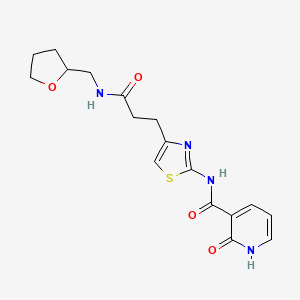
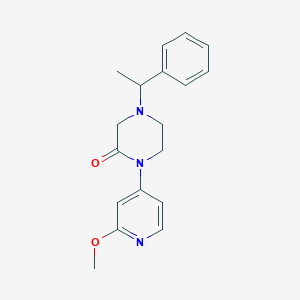
![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)
![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2654641.png)


